Oxypurinol

Description

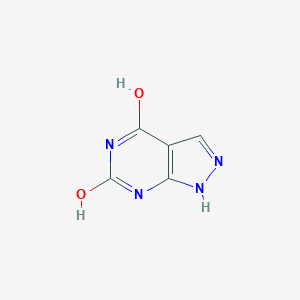

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035209 | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-59-0 | |

| Record name | Oxypurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypurinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxipurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Oxypurinol on Xanthine Oxidase

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the molecular mechanism by which oxypurinol, the primary active metabolite of allopurinol, inhibits xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the final two steps that lead to the production of uric acid.[1][2] Elevated uric acid levels are implicated in conditions such as gout and hyperuricemia, making XO a key therapeutic target.[3][4] this compound functions as a potent inhibitor of this enzyme, and understanding its precise mechanism of action is crucial for the development of novel therapeutics. This guide synthesizes kinetic data, structural insights, and experimental methodologies to present a comprehensive overview of the this compound-XO interaction.

The Purine Catabolism Pathway and a-Oxidase

Xanthine oxidase (XO), a metalloenzyme containing a molybdenum cofactor (MoCo), is the rate-limiting enzyme in the purine degradation pathway.[1][2][5] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] In humans, XO exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO), which differ in their electron acceptor.[1] The overproduction of uric acid resulting from high XO activity can lead to hyperuricemia, a precursor to gout.[6]

The inhibition of xanthine oxidase is a primary strategy for managing hyperuricemia.[5] Allopurinol, a structural analog of hypoxanthine, is a widely used medication for this purpose.[1] It acts as a substrate for XO and is metabolized into its active form, this compound (also known as alloxanthine).[1][4][7] this compound is also an analog of xanthine and is responsible for the majority of the enzyme inhibition observed in vivo due to its longer plasma half-life of 14-30 hours.[2][8]

References

- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uric acid - Wikipedia [en.wikipedia.org]

- 5. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oxypurinol In Vivo

Introduction

This compound is the primary active metabolite of allopurinol, the cornerstone therapy for managing hyperuricemia and gout.[1][2][3] Allopurinol itself has a short half-life, and its therapeutic effect is largely attributable to this compound, which is a potent inhibitor of xanthine oxidoreductase.[1][4] Understanding the in vivo pharmacokinetics and bioavailability of this compound is critical for optimizing allopurinol dosing strategies, ensuring efficacy, and minimizing the risk of adverse reactions, particularly in vulnerable patient populations such as those with renal impairment.[3][5] This technical guide provides a comprehensive overview of this compound's metabolic generation, its pharmacokinetic profile, factors influencing its disposition, and the experimental methodologies used for its characterization.

1. Metabolic Pathway: From Allopurinol to this compound

Allopurinol, a structural analog of hypoxanthine, undergoes rapid and extensive metabolism to its active form, this compound.[2][3] This biotransformation is primarily catalyzed by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH), the very enzyme it is designed to inhibit.[4][6] Both of these enzymes are molybdenum-dependent.[6] Approximately 90 mg of this compound is formed from every 100 mg of absorbed allopurinol.[1][2][5]

2. Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by a long elimination half-life, primarily renal excretion, and significant variability influenced by patient-specific factors.

2.1. Absorption and Bioavailability

Allopurinol is administered orally and is well-absorbed from the upper gastrointestinal tract, particularly the duodenum and upper jejunum.[7][8] Studies estimate the oral bioavailability of allopurinol to be between 67% and 90%.[8] Following absorption, it is rapidly converted to this compound.[1]

2.2. Distribution

This compound exhibits a low degree of protein and tissue binding.[1] Its apparent volume of distribution (Vd/F) is approximately 0.59 L/kg in individuals with normal renal function and correlates with body weight, which is consistent with its distribution throughout the body's water content.[1][2][5]

2.3. Metabolism

This compound is the pharmacologically active entity and is not significantly metabolized further.[4] Minor metabolic pathways can lead to the formation of this compound-1-riboside and this compound-7-riboside, though the enzymes responsible have not been fully elucidated.[6]

2.4. Excretion

The elimination of this compound is almost entirely dependent on the kidneys.[1][2][5] It undergoes both glomerular filtration and considerable active tubular reabsorption.[1] Consequently, renal function is the most critical determinant of this compound clearance. The clearance of this compound is significantly reduced in patients with renal impairment, leading to a prolonged half-life and increased plasma concentrations.[1][9] Several renal transporters, including organic anion transporters (SLC22A8, SLC22A11) and other urate transporters (SLC2A9, ABCG2, SLC22A12), are thought to be involved in its renal handling.[1][6]

3. Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound derived from studies in adult populations.

Table 1: Pharmacokinetic Parameters of this compound in Subjects with Normal Renal Function

| Parameter | Mean Value (± SD) | Unit | Reference(s) |

| Elimination Half-Life (t½) | 23.3 ± 6.0 | hours | [2][5] |

| Apparent Oral Clearance (CL/F) | 0.31 ± 0.07 | mL/min/kg | [2][5] |

| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 | L/kg | [2][5] |

| Renal Clearance (CLR) / Creatinine Clearance | 0.19 ± 0.06 | - | [2][5] |

Table 2: Apparent Clearance (CL/Fm) of this compound by Degree of Renal Impairment

| Renal Function Status | Apparent Clearance (CL/Fm) | Unit | Reference(s) |

| Normal | 1.8 | L/h | [1][9] |

| Mild Impairment | 0.6 | L/h | [1][9] |

| Moderate Impairment | 0.3 | L/h | [1][9] |

| Severe Impairment | 0.18 | L/h | [1][9] |

4. Factors Influencing this compound Pharmacokinetics

Inter-individual variability in this compound plasma concentrations is substantial and can be attributed to several factors:

-

Renal Function: As the primary route of elimination, renal function (often estimated by creatinine clearance) is the most significant predictor of this compound clearance.[1][9]

-

Concomitant Medications:

-

Genetic Factors: Polymorphisms in genes encoding for renal transporters (e.g., SLC22A12) and other proteins (PDZK1) have been shown to influence this compound clearance and its pharmacodynamic effect.[11][12]

-

Body Composition: Fat-free mass (FFM) has been identified as a significant covariate for this compound clearance and volume of distribution.[10]

5. Experimental Protocols

The characterization of this compound pharmacokinetics relies on robust experimental designs and sensitive analytical methods.

5.1. Study Design and Pharmacokinetic Modeling

Population pharmacokinetic approaches are commonly employed to identify sources of variability. Data is often analyzed using non-linear mixed-effects modeling software (e.g., NONMEM).[1][9][10] A one-compartment model with first-order absorption and linear elimination is typically sufficient to describe this compound concentration-time data.[1][9][12]

References

- 1. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics and pharmacodynamics of allopurinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. ClinPGx [clinpgx.org]

- 7. [The clinical pharmacokinetics of allopurinol. 1. Allopurinol absorption sites and dose proportionality of allopurinol/oxipurinol bioavailability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability and Bioequivalence of Allopurinol in Two Tablet Formulations – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. The pharmacokinetics of this compound in people with gout [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Population Pharmacokinetics, Pharmacodynamics, and Pharmacogenetics Modeling of this compound in Hmong Adults with Gout and/or Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Oxypurinol: An In-depth Technical Guide for Drug Development Professionals

An exploration into the chemical nuances governing the inhibitory potency of oxypurinol and its analogs against xanthine oxidase, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key structural determinants, experimental methodologies, and relevant biochemical pathways.

This compound, the primary active metabolite of the widely prescribed anti-gout medication allopurinol, is a cornerstone in the management of hyperuricemia. Its therapeutic efficacy stems from its ability to inhibit xanthine oxidase, a pivotal enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] An excess of uric acid in the bloodstream can lead to the deposition of monosodium urate crystals in the joints and tissues, resulting in the painful inflammatory condition known as gout. This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for the rational design of novel and more potent xanthine oxidase inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against xanthine oxidase is exquisitely sensitive to structural modifications. The following table summarizes key quantitative data from various studies, providing a comparative analysis of different structural motifs and their impact on inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Analog | Modification | IC50 (µM) | Reference |

| Allopurinol | Parent drug | 7.82 ± 0.12 | [3] |

| This compound | Active metabolite of Allopurinol | - | - |

| 6-aminopurine (adenine) | Analog | 10.89 ± 0.13 | [3] |

| 2-chloro-6-(methylamino)purine | Analog | 10.19 ± 0.10 | [3] |

| 4-aminopyrazolo[3,4-d]pyrimidine | Analog | 30.26 ± 0.23 | [3] |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative (4d) | Non-purine analog | 0.003 | [4] |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative (4e) | Non-purine analog | 0.003 | [4] |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative (4f) | Non-purine analog | 0.006 | [4] |

| 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives | Non-purine analog | 0.0181 - 0.5677 | [5] |

| 3H-Quinazolin-4-one derivative | Non-purine analog | >3.0 µg/mL | [5] |

| Hydroxychalcones | Non-purine analog | 47.3 - 56.8 | [5] |

Key Signaling Pathway: Purine Metabolism

This compound exerts its therapeutic effect by directly intervening in the purine catabolism pathway. Understanding this pathway is fundamental to appreciating the mechanism of action of xanthine oxidase inhibitors.

Experimental Protocols

The evaluation of xanthine oxidase inhibitors relies on robust and reproducible experimental protocols. Below is a detailed methodology for a standard in vitro xanthine oxidase inhibition assay.

Objective: To determine the in vitro inhibitory effect of test compounds on xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the test compound.

Materials:

-

Xanthine Oxidase (from bovine milk or microbial source)

-

Xanthine

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

Hydrochloric acid (HCl) or other stopping reagent

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 10 mM in 0.025 M NaOH). Dilute to the desired working concentration (e.g., 150-300 µM) with the assay buffer.

-

Prepare a stock solution of xanthine oxidase in a cold buffer. Dilute to the desired working concentration (e.g., 0.025-0.05 U/mL) immediately before use and keep on ice.

-

Prepare stock solutions of the test compounds and allopurinol in a suitable solvent (e.g., 10 mM in DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Test wells: 50 µL of test compound solution (at various concentrations).

-

Control well (no inhibitor): 50 µL of assay buffer (or solvent control).

-

Positive control wells: 50 µL of allopurinol solution (at various concentrations).

-

Blank well: 50 µL of assay buffer.

-

-

Add 30 µL of phosphate buffer to all wells.

-

Add 40 µL of xanthine oxidase solution to all wells except the blank well (add 40 µL of assay buffer to the blank).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 8-15 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 60 µL of xanthine solution to all wells.

-

Immediately start monitoring the increase in absorbance at 295 nm using a microplate reader. Kinetic measurements can be taken over a period of time (e.g., 3-5 minutes), or the reaction can be incubated for a fixed time (e.g., 15-30 minutes).

-

-

Stopping the Reaction (for endpoint assays):

-

After the incubation period, stop the reaction by adding a stopping reagent, such as 20 µL of 1.0 M HCl.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Experimental Workflow

The process of identifying and characterizing novel xanthine oxidase inhibitors typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Conclusion

The structure-activity relationship of this compound and its analogs provides a critical framework for the development of next-generation xanthine oxidase inhibitors. By understanding the impact of specific structural modifications on inhibitory potency, researchers can rationally design novel compounds with improved efficacy and potentially fewer side effects. The detailed experimental protocols and workflows presented in this guide offer a practical resource for the systematic evaluation of these compounds, ultimately contributing to the advancement of therapies for hyperuricemia and related conditions.

References

- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Oxypurinol's effect on reactive oxygen species generation

An In-depth Technical Guide on Oxypurinol's Effect on Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the primary active metabolite of allopurinol, is a potent noncompetitive inhibitor of xanthine oxidase (XO). This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. A key consequence of this catalytic activity is the production of reactive oxygen species (ROS), specifically superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). By inhibiting xanthine oxidase, this compound effectively curtails this significant source of ROS, a mechanism central to its therapeutic and protective effects in various pathophysiological conditions associated with oxidative stress, such as ischemia-reperfusion injury, endothelial dysfunction, and heart failure. This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, experimental methodologies, and signaling pathways related to this compound's impact on ROS generation.

Core Mechanism of Action: Inhibition of Xanthine Oxidase

This compound exerts its primary effect by binding to the molybdenum active site of xanthine oxidase. This interaction inhibits the enzyme's ability to metabolize its purine substrates, thereby preventing the transfer of electrons to molecular oxygen, which is the process responsible for ROS generation. It is crucial to distinguish this compound's action from its prodrug, allopurinol. The enzymatic conversion of allopurinol to this compound by xanthine oxidase can paradoxically generate a burst of superoxide radicals. In contrast, this compound itself does not produce superoxide radicals, making it a direct inhibitor of ROS production from this pathway.

Quantitative Data on ROS Inhibition

The following tables summarize the quantitative effects of this compound on ROS generation from various in vitro and in vivo studies.

Table 3.1: In Vitro Inhibition of Xanthine Oxidase-Mediated ROS Production

| Assay Type | System | This compound Concentration | % Inhibition of ROS | IC₅₀ (µM) | Reference |

| Chemiluminescence (L-012) | Hypoxanthine-XO | 3 µM | Significant | 1.80 | |

| Cytochrome C Reduction | Allopurinol-XO | Not Applicable | No superoxide produced | - |

Table 3.2: Effect of this compound on Cellular and Tissue ROS Markers

| Experimental Model | Cell/Tissue Type | Treatment | Biomarker Measured | % Reduction in Biomarker | Reference |

| Renal Ischemia-Reperfusion (Mouse) | Kidney Tissue | 25 and 50 mg/kg this compound | 4-HNE, 8-OHdG | Significant | |

| High Glucose-Induced Stress (Human Endothelial Cells) | Human Glomerular Endothelial Cells | 100 µM allopurinol (metabolized to this compound) | Intracellular ROS | Significant | |

| Ischemia-Reperfusion (Rat Heart) | Neonatal Rat Cardiomyocytes | 10 µM allopurinol (metabolized to this compound) | ROS Production | Significant | |

| Chronic Heart Failure (Human) | Plasma | 300 mg/day allopurinol (metabolized to this compound) | Malondialdehyde (MDA) | 33% | |

| Chronic Heart Failure (Human) | Plasma | 300 mg/day allopurinol (metabolized to this compound) | Allantoin | 20% |

Key Signaling Pathways Modulated by this compound

This compound's influence on ROS generation extends to modulating critical intracellular signaling pathways.

Xanthine Oxidase-Mediated ROS Generation

The fundamental pathway inhibited by this compound is the xanthine oxidase-catalyzed generation of ROS during purine metabolism.

Caption: Inhibition of ROS generation by this compound.

Crosstalk with Nitric Oxide Synthase (NOS) Pathway

XO-derived superoxide can "quench" nitric oxide (NO) produced by nitric oxide synthase (NOS), reducing NO bioavailability and leading to endothelial dysfunction. By inhibiting superoxide production, this compound can preserve NO levels.

Caption: this compound's role in preserving NO bioavailability.

Induction of Heme Oxygenase-1 (HO-1)

Studies have shown that this compound can induce the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1), which contributes to its antioxidant and anti-inflammatory effects.

Methodological & Application

Application Note & Protocol: Oxypurinol In Vitro Xanthine Oxidase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Overproduction of uric acid, a condition known as hyperuricemia, is a primary cause of gout, a painful inflammatory condition resulting from the deposition of urate crystals in joints.[4][5] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[6] Oxypurinol, the active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[1][2] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on xanthine oxidase.

Mechanism of Xanthine Oxidase Inhibition by this compound

Allopurinol, an analog of hypoxanthine, is converted by xanthine oxidase into its active metabolite, this compound.[1][2] this compound, an analog of xanthine, then acts as a potent, non-competitive inhibitor of the enzyme.[4][7] It binds tightly to the reduced molybdenum cofactor (MoCo) at the active site of xanthine oxidase, preventing the substrate from binding and thereby blocking the production of uric acid.[7][8] This sustained inhibition leads to a decrease in serum and urine uric acid concentrations.[1]

Caption: Mechanism of xanthine oxidase inhibition by this compound.

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol details an in vitro assay to measure the inhibition of xanthine oxidase by this compound by monitoring the formation of uric acid, which absorbs light at 295 nm.

3.1. Principle

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid production can be determined by measuring the increase in absorbance at 295 nm. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the rate of uric acid formation in its presence.

3.2. Materials and Reagents

-

Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich)

-

Xanthine (Substrate)

-

This compound (Inhibitor)

-

Allopurinol (Reference Inhibitor)

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

Dimethyl Sulfoxide (DMSO)

-

1N HCl (for stopping the reaction)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 295 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

3.3. Preparation of Solutions

-

Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH as required.

-

Xanthine Oxidase (Enzyme) Solution (0.1-0.2 units/mL): Prepare fresh daily by diluting the stock enzyme in cold phosphate buffer. Keep on ice.

-

Xanthine (Substrate) Solution (0.15 mM): Dissolve xanthine in the phosphate buffer. Gentle warming or the addition of a few drops of 1M NaOH may be necessary to fully dissolve it.[6]

-

This compound (Inhibitor) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

-

Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]

-

Allopurinol (Reference) Solutions: Prepare in the same manner as the this compound solutions.

3.4. Assay Procedure (96-well plate format)

The following workflow can be used to set up the assay plate.

Caption: Workflow for the xanthine oxidase inhibition assay.

Step-by-Step Method:

-

Prepare the Plate: Set up the 96-well plate by adding the components for test samples, positive control (allopurinol), negative control (no inhibitor), and a blank (no enzyme).

-

Add Components: To each well, add the following in order:

-

50 µL of the test compound (this compound dilutions) or control solution.[9][10]

-

Varying volumes of phosphate buffer to bring the total volume to a pre-substrate addition volume.

-

Add the xanthine oxidase enzyme solution to all wells except the blank. For the blank, add an equivalent volume of phosphate buffer.[9]

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C or 37°C for 15 minutes.[9][10]

-

Initiate Reaction: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.[6][10]

-

Incubation: Incubate the plate at the same temperature for 30 minutes.[6][10]

-

Stop Reaction: Stop the reaction by adding 1N HCl to each well.[6] This step is crucial for endpoint assays. For kinetic assays, the absorbance is read at multiple time points without stopping the reaction.

-

Measure Absorbance: Read the absorbance of each well at 295 nm using a microplate reader.

3.5. Data Analysis

-

Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of this compound.

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the negative control (enzyme + substrate, no inhibitor).

-

A_sample is the absorbance of the well with the test inhibitor.

-

-

Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Quantitative Data Summary

The inhibitory potential of this compound is typically compared to that of its parent drug, allopurinol. The following table summarizes representative inhibitory concentration data from the literature.

| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| Allopurinol | Xanthine Oxidase | In Vitro | IC50: 4.84 µg/mL | [6] |

| Allopurinol | Xanthine Oxidase | Steady-State Kinetics | Ki: 10-7 M | [2] |

| Allopurinol & this compound (Combined) | Xanthine Oxidase | In Vivo Model | IC50: 0.36 mg/L | [11] |

| This compound | Xanthine Oxidase | In Vivo Model | 50% Inhibition at 1.4 mg/L | [12] |

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, pH, temperature).

Conclusion

This protocol provides a reliable and reproducible method for assessing the in vitro inhibitory activity of this compound against xanthine oxidase. The assay is fundamental for the screening and characterization of potential therapeutic agents for the treatment of gout and hyperuricemia. Accurate determination of IC50 values allows for the quantitative comparison of the potency of different inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. public.pensoft.net [public.pensoft.net]

- 10. revistabionatura.com [revistabionatura.com]

- 11. d-nb.info [d-nb.info]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Application Note: A Validated HPLC-UV Method for the Quantification of Oxypurinol in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of oxypurinol, the primary active metabolite of allopurinol, in plasma samples. Allopurinol is a widely used medication for treating conditions associated with hyperuricemia, such as gout.[1] Monitoring plasma concentrations of this compound is crucial for therapeutic drug monitoring and pharmacokinetic studies, especially in patients with renal impairment.[2][3] The described method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C8 or C18 reversed-phase column and UV detection at 254 nm.[2][4] The method is demonstrated to be sensitive, accurate, and precise, making it suitable for routine analysis in a clinical or research laboratory setting.[5]

Principle

This method provides a quantitative analysis of this compound in plasma using reversed-phase HPLC with UV detection. The protocol begins with a simple protein precipitation step, using an organic solvent like acetonitrile or an acid like trichloroacetic acid, to extract this compound and an internal standard (IS), such as acyclovir, from the plasma matrix.[4][6][7] After centrifugation, the supernatant is injected into the HPLC system.

The separation is achieved on a reversed-phase column (e.g., LiChrospher® 100 RP-8) using an isocratic mobile phase, which allows for the efficient resolution of this compound and the internal standard from endogenous plasma components.[4][5] Quantification is performed by measuring the UV absorbance at 254 nm, a wavelength at which both this compound and the commonly used internal standard, acyclovir, exhibit significant absorbance.[2][8] The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)[4]

-

Formic acid (AR grade)[4]

-

Sodium acetate (AR grade)[2]

-

Trichloroacetic acid (TCA)[7]

-

Sodium hydroxide (AR grade)[4]

-

Hydrochloric acid (AR grade)

-

Water (Milli-Q or equivalent purified water)

-

Control human plasma (with anticoagulant, e.g., EDTA or Heparin)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The specific conditions outlined below are based on established methods and provide a reliable starting point for analysis.[2][4]

| Parameter | Condition |

| HPLC System | An LC system with a pump, autosampler, column oven, and UV/Vis detector |

| Column | LiChroCART® 125-4, LiChrospher® 100 RP-8 (5 µm), or equivalent C8/C18 column |

| Mobile Phase | A mixture of purified water with 0.1% formic acid and 0.25% acetonitrile.[4][5] Alternative: 0.02 M Sodium Acetate (pH 4.5)[2] |

| Flow Rate | 0.7 - 1.0 mL/min[2][4] |

| Injection Volume | 20 - 60 µL[5] |

| Oven Temperature | 25 °C[4] |

| UV Detection | 254 nm[2][3][4] |

| Internal Standard | Acyclovir[2][5] |

| Run Time | Approximately 15 minutes to ensure elution of all components and column re-equilibration. |

Experimental Protocols

Preparation of Standard and Stock Solutions

-

This compound Stock Solution (400 µg/mL): Accurately weigh and dissolve the this compound reference standard in 1M NaOH to prepare a stock solution of 400 µg/mL.[4]

-

Internal Standard Stock Solution (400 µg/mL): Prepare a stock solution of acyclovir (IS) at 400 µg/mL in a suitable solvent like 1M NaOH or purified water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase or a suitable diluent to create calibration standards.

-

Calibration Standards in Plasma: Spike control plasma with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.1 to 20.0 µg/mL).[5]

-

Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation Protocol

The following protocol outlines a protein precipitation procedure for the extraction of this compound from plasma samples.

-

Aliquot: Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 10 µg/mL Acyclovir) to each tube and vortex briefly.

-

Precipitate Proteins: Add 500 µL of a precipitating agent (e.g., acetonitrile containing 1.0% formic acid or 10% trichloroacetic acid) to the tube.[6][7]

-

Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[6]

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial.

-

Injection: Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system for analysis.

Experimental Workflow Diagram

Caption: Workflow for plasma sample preparation and HPLC analysis.

Method Validation Summary

The described HPLC-UV method has been validated according to established guidelines, demonstrating its reliability for the quantification of this compound in plasma. The key validation parameters are summarized below.[2][4]

| Validation Parameter | Result |

| Linearity Range | 0.1 - 20.0 µg/mL[4][5] or 1.0 - 40.0 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.99[5] |

| Limit of Quantification (LOQ) | 0.1 µg/mL[4][5] |

| Accuracy (Recovery) | 93.2% - 98.1%[4] |

| Precision (CV%) | |

| Intra-day | < 15%[2] |

| Inter-day | < 15%[2] |

| Selectivity | No significant interference from endogenous plasma components was observed at the retention times of this compound and the IS.[2] |

Results and Discussion

Using the chromatographic conditions specified in Table 1, a clear separation of this compound and the internal standard, acyclovir, is achieved. A typical retention time for this compound is approximately 9.9 minutes, while allopurinol (its parent drug) elutes later at around 12.3 minutes.[2] The use of an internal standard corrects for variations in sample preparation and injection volume, thereby enhancing the precision and accuracy of the results. The validation data confirms that the method is linear over the clinically relevant concentration range, with a lower limit of quantification of 0.1 µg/mL, which is sufficient for pharmacokinetic and therapeutic monitoring studies.[4][5] The precision and accuracy values fall within the accepted limits for bioanalytical methods, with coefficients of variation below 15%.[2]

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of this compound in plasma. The straightforward protein precipitation protocol minimizes sample preparation time, and the chromatographic conditions ensure robust and reproducible results.[2] This validated method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in research and clinical environments.[9]

References

- 1. UV method development and validation of allopurinol in dosage forms. [wisdomlib.org]

- 2. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Determination of Allopurinol and this compound in Dogs Plasma by High- Performance Liquid Chromatography with an Ultraviolet Detector: Application for Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]

Application Note: Quantification of Allopurinol and its Active Metabolite, Oxypurinol, in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a cornerstone medication for the management of hyperuricemia and gout.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1][2][3] Allopurinol is rapidly metabolized in the liver to its primary active metabolite, oxypurinol, which has a significantly longer half-life and is largely responsible for the therapeutic effect.[1][3][4] Both allopurinol and this compound are primarily excreted through the kidneys into the urine.[1][3] Therefore, the quantitative analysis of allopurinol and this compound in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to treatment.[5] This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of allopurinol and this compound in human urine.

Signaling Pathway: Allopurinol Metabolism and Action

Allopurinol exerts its therapeutic effect by interfering with the purine catabolism pathway. The following diagram illustrates the mechanism of action and metabolic fate of allopurinol.

Experimental Protocols

This section provides a detailed methodology for the analysis of allopurinol and this compound in urine.

1. Sample Preparation

A simple "dilute-and-shoot" or a liquid-liquid extraction (LLE) method can be employed for urine sample preparation.

a) Dilute-and-Shoot Method

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 15 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take 50 µL of the supernatant and dilute it with 950 µL of the mobile phase.

-

Add an internal standard (e.g., allopurinol-d2 or 2,6-dichloropurine) to the diluted sample.[6][7]

-

Vortex the final solution for 10 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Method [7][8]

-

To 0.5 mL of urine in a polypropylene tube, add the internal standard.

-

Add 2 mL of ethyl acetate.[8]

-

Vortex the mixture for 1 minute, followed by shaking for 10 minutes.[8]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[8]

-

Vortex and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Shimadzu HPLC system or equivalent[6] |

| Column | Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6] |

| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileIsocratic: 98:2 (A:B)[6] or a gradient |

| Flow Rate | 0.5 mL/min[6] |

| Column Temperature | 40 °C[6] |

| Injection Volume | 5-20 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Allopurinol | This compound | Internal Standard (Allopurinol-d2) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] or Negative[8] | ||

| Precursor Ion (m/z) | 137.0[6] | 153.1[6] | 139.0[6] |

| Product Ion (m/z) | 109.9[6] | 136.0[6] | 111.9[6] |

| Dwell Time | 200 ms[6] | 200 ms[6] | 200 ms |

| Collision Energy | Optimized for specific instrument | ||

| Gas Settings | Optimized for specific instrument |

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the LC-MS/MS method for allopurinol and this compound in urine, compiled from various studies.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |

| Allopurinol | Urine | 0.5 - 30 | 0.5 | [7] |

| This compound | Urine | 1 - 50 | 1 | [7] |

Table 4: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Allopurinol | Urine | Low, Med, High | ≤ 8.7% | ≤ 8.7% | Within ±15% | [9] |

| This compound | Urine | Low, Med, High | ≤ 9.6% | ≤ 9.6% | Within ±15% | [9] |

Experimental Workflow

The diagram below outlines the complete workflow for the LC-MS/MS analysis of allopurinol and this compound in urine.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of allopurinol and this compound in human urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical and research applications. This method can be a valuable tool for pharmacokinetic assessments and for monitoring patient adherence to allopurinol therapy, ultimately contributing to improved patient outcomes in the management of gout and hyperuricemia.

References

- 1. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of allopurinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revma.cz [revma.cz]

- 6. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of allopurinol and this compound in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, this compound and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Animal Models for Studying Oxypurinol's Effect on Hyperuricemia

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a key etiological factor in gout and is associated with chronic kidney disease and cardiovascular conditions.[1] The final two steps in purine metabolism, the conversion of hypoxanthine to xanthine and then to uric acid, are catalyzed by the enzyme xanthine oxidoreductase (XOR).[1] Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of XOR and a cornerstone therapy for managing hyperuricemia.[1][2][3] Preclinical evaluation of novel anti-hyperuricemic agents often involves animal models that replicate the human condition. As most mammals, unlike humans, possess the uricase enzyme which degrades uric acid to the more soluble allantoin, these models typically require a uricase inhibitor to induce hyperuricemia.[4]

This document provides detailed protocols and application notes for establishing and utilizing animal models to study the effects of this compound on hyperuricemia.

Common Animal Models for Hyperuricemia

The most prevalent and well-established method for inducing hyperuricemia in rodents is through the administration of potassium oxonate, a uricase inhibitor.[5][6] This approach elevates serum uric acid levels, providing a suitable model to test the efficacy of XOR inhibitors like this compound.

-

Potassium Oxonate (PO)-Induced Model: This is the most widely used model. PO inhibits the uricase enzyme, leading to an accumulation of uric acid in the blood.[6][7] This model can be used to induce both acute and chronic hyperuricemia.[5]

-

Purine-Rich Diet Combined with PO: To more closely mimic human hyperuricemia resulting from dietary factors, animals can be fed a purine-rich diet (e.g., containing yeast extract, adenine, or hypoxanthine) in conjunction with potassium oxonate administration.[5][8] This combination enhances the substrate pool for uric acid production.

-

Genetic Models: Uricase knockout (Uox-KO) mice provide a spontaneous hyperuricemia model that does not require chemical inducers.[9][10] These models are ideal for studying the long-term pathological consequences of elevated uric acid and for evaluating therapeutic agents.[9]

Experimental Protocols

Protocol 2.1: Induction of Hyperuricemia in Rats using Potassium Oxonate

This protocol describes a common method to induce a state of hyperuricemia in Sprague-Dawley or Wistar rats.

Materials:

-

Potassium Oxonate (PO)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium [CMC-Na] or distilled water)

-

Male Sprague-Dawley rats (200-250 g)

-

Oral gavage needles

-

Metabolic cages for urine collection

Procedure:

-

Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to standard chow and water ad libitum).

-

Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

-

Normal Control (Vehicle only)

-

Hyperuricemia Model Control (PO + Vehicle)

-

Positive Control (PO + Allopurinol/Oxypurinol)

-

Test Article Group(s) (PO + Test Compound)

-

-

Induction:

-

Treatment Administration:

-

One hour after potassium oxonate administration, administer the vehicle, positive control (e.g., Allopurinol 5 mg/kg), or test compound via oral gavage.[4]

-

Continue this daily regimen for the duration of the study (7-14 days).

-

-

Sample Collection:

-

On the final day of the study, place rats in metabolic cages for urine collection over a specified period (e.g., 8-24 hours).[4]

-

Following the urine collection period, anesthetize the animals. Collect blood via cardiac puncture or from the abdominal aorta.

-

-

Biochemical Analysis:

-

Centrifuge blood samples to separate serum.

-

Analyze serum and urine for levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits.

-

Protocol 2.2: Induction of Hyperuricemia in Mice using Potassium Oxonate and Hypoxanthine

This protocol is adapted for mice and includes a purine substrate to enhance uric acid production.

Materials:

-

Potassium Oxonate (PO)

-

Hypoxanthine (HX)

-

Vehicle (e.g., 0.5% CMC-Na)

-

Male C57BL/6 or Kunming mice (20-25 g)

-

Oral gavage needles

Procedure:

-

Acclimatization & Grouping: Follow steps 1 and 2 as described in Protocol 2.1.

-

Induction & Treatment:

-

Prepare suspensions of PO and HX in the chosen vehicle.

-

Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to all groups except the Normal Control.[5]

-

Thirty minutes later, administer hypoxanthine (e.g., 300 mg/kg, oral gavage) to the same groups.[5]

-

Thirty minutes after hypoxanthine administration, provide the respective treatments (Vehicle, this compound, Test Compound) via oral gavage. Note: In comparative studies, this compound has been administered at 3 and 10 mg/kg.[12]

-

-

Sample Collection & Analysis:

-

Collect blood samples (e.g., via retro-orbital sinus) at a specified time point after treatment (e.g., 1-2 hours) to measure peak effects.

-

Process and analyze serum for uric acid levels as described in Protocol 2.1.

-

Data Presentation: Effects of this compound

Quantitative data from studies evaluating this compound (or its prodrug allopurinol) are summarized below for easy comparison.

Table 1: Efficacy of Allopurinol/Oxypurinol in Rodent Hyperuricemia Models

| Animal Model | Induction Method | Treatment | Dose (mg/kg) | Route | Resulting Change in Serum Uric Acid | Reference |

| Mice | Potassium Oxonate | Allopurinol | 3 | i.p. | Significantly decreased vs. control | [12] |

| Mice | Potassium Oxonate | This compound | 3 | i.p. | Weaker reduction than 3 mg/kg Allopurinol | [12] |

| Mice | Potassium Oxonate | This compound | 10 | i.p. | Reduction comparable to 3 mg/kg Allopurinol | [12] |

| Rats | Potassium Oxonate (250 mg/kg) | Allopurinol | 5 | p.o. | Significantly reduced elevated uric acid levels | [4] |

| Tree Shrews | Potassium Oxonate (40-100 mg/kg) | Allopurinol | N/A | i.p. | Significantly decreased serum uric acid levels | [7][13] |

| Uox-KO Mice | Genetic (Spontaneous) | Allopurinol | N/A | N/A | Effectively reduced hyperuricemia | [9] |

Note: i.p. = intraperitoneal; p.o. = oral administration. N/A = Not explicitly specified in the abstract.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting xanthine oxidoreductase (XOR).[2] This enzyme is critical for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1] By blocking this step, this compound reduces the production of uric acid, thereby lowering its concentration in the blood.[1][2]

General Experimental Workflow

The workflow for evaluating an anti-hyperuricemic agent like this compound in an animal model follows a standardized sequence of steps from animal preparation to final data analysis.

References

- 1. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [The optimization and assessment of the method for inducing hyperuricemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlantisbioscience.com [atlantisbioscience.com]

- 10. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Experiments: Dissolving Oxypurinol in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of oxypurinol in dimethyl sulfoxide (DMSO) for use in cell culture experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results while minimizing solvent-induced cytotoxicity.

Introduction

This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism. Its use in in vitro studies is essential for investigating cellular processes related to oxidative stress, purine metabolism, and various pathologies. Due to its poor aqueous solubility, this compound requires an organic solvent, such as DMSO, for dissolution before its introduction into aqueous cell culture media. This document outlines the recommended procedures for preparing this compound stock solutions and subsequent working solutions for cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for dissolving and using this compound in cell culture experiments.

Table 1: this compound and DMSO Properties

| Parameter | Value | Source |

| This compound Molecular Weight | 152.11 g/mol | N/A |

| This compound Solubility in DMSO | ~3 mg/mL to 10 mg/mL | [1][2] |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [3][4][5] |

| General Cytotoxic DMSO Concentration | ≥ 1% (v/v) (cell line dependent) | [3][6][7] |

Table 2: Recommended Storage Conditions for this compound-DMSO Stock Solutions

| Storage Temperature | Duration | Source |

| -20°C | Up to 1 month | [8] |

| -80°C | Up to 12 months | [2] |

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock and working solutions for cell culture applications.

Materials

-

This compound powder

-

Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line in use

-

Sterile serological pipettes and pipetting aid

Preparation of this compound Stock Solution (e.g., 10 mg/mL)

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Dispensing DMSO: Using a sterile pipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mg/mL stock solution, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).[2][8]

Preparation of this compound Working Solution for Cell Treatment

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

-

Calculate Dilution Factor: Calculate the dilution required from the stock solution to achieve the desired final concentration in your cell culture medium.

-

Serial Dilution (Recommended): To minimize precipitation and ensure accurate dosing, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock solution into a small volume of complete cell culture medium to create an intermediate dilution. Then, add this intermediate dilution to the final volume of cell culture medium for treating the cells.

-

Direct Dilution (for low final concentrations): For very low final concentrations, you can directly add the required volume of the DMSO stock solution to the final volume of cell culture medium. It is crucial to add the DMSO stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion, which helps to prevent precipitation.

-

Final DMSO Concentration Check: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerated level for your specific cell line, which is generally recommended to be at or below 0.5%.[3][4][5] For sensitive cell lines, a lower concentration (e.g., 0.1%) may be necessary.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.

Visualizations

Experimental Workflow

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway

Caption: this compound inhibits xanthine oxidase in the purine catabolism pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | Endogenous Metabolite | Xanthine Oxidase | TargetMol [targetmol.com]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for the Spectrophotometric Determination of Oxypurinol Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol is the primary active metabolite of allopurinol, a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1][2] Monitoring the concentration of this compound is crucial for therapeutic drug monitoring and in various research settings. While HPLC-UV methods are common for the quantification of this compound, spectrophotometric methods offer a simpler, more accessible, and cost-effective alternative.[1][3]

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration based on the Folin-Ciocalteu (F-C) method. This method relies on the reducing capacity of the phenolic-like structure of this compound to react with the F-C reagent, producing a distinct blue-colored complex that can be quantified using a spectrophotometer.[4][5]

Principle of the Method

The Folin-Ciocalteu assay is a widely used method for the determination of total phenolic content and antioxidant capacity.[5] The principle is based on the oxidation of phenolic compounds (in this case, this compound) by a phosphotungstic-phosphomolybdic acid complex in an alkaline medium.[5] This reaction results in the reduction of the F-C reagent to a mixture of blue oxides of tungsten and molybdenum, with a maximum absorbance that can be measured in the range of 750-765 nm.[4] The intensity of the blue color is directly proportional to the concentration of the reducing compound, allowing for quantitative analysis.

Data Presentation

Table 1: Illustrative Quantitative Data for the Spectrophotometric Determination of Allopurinol (using Catechol and Fe(II) method) [4]

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 580 nm |

| Linearity Range | 2–10 µg/mL |

| Molar Absorptivity | 9.4 x 10³ L mol⁻¹ cm⁻¹ |

| Sandell's Sensitivity | 1.4 x 10⁻² µg cm⁻² |

| Recovery | ~100% |

| Relative Standard Deviation (RSD) | 1.0%–1.3% |

Note: This data is for allopurinol using a catechol and Fe(II) based method and should be considered illustrative. For accurate quantification of this compound with the Folin-Ciocalteu method, a full method validation is required.

Table 2: Typical Performance Characteristics of the Folin-Ciocalteu Assay for Phenolic Compounds [6]

| Parameter | Typical Value Range |

| Wavelength of Maximum Absorbance (λmax) | 750 - 765 nm |

| Linearity Range | Typically in the µg/mL range (e.g., 2.5-50.0 µg/mL for gallic acid) |

| Limit of Detection (LOD) | ~0.2 µg/mL (for gallic acid) |

| Limit of Quantification (LOQ) | ~0.6 µg/mL (for gallic acid) |

| Precision (RSD) | < 5% |

Experimental Protocols

This section details the methodology for the spectrophotometric determination of this compound using the Folin-Ciocalteu reagent.

Reagents and Materials

-

This compound standard (analytical grade)

-

Folin-Ciocalteu reagent (commercially available or prepared in-house)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Distilled or deionized water

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Spectrophotometer (visible range)

-

Cuvettes

Preparation of Reagents

-

Folin-Ciocalteu Reagent (if not commercially sourced):

-

Dissolve 100 g of sodium tungstate (Na₂WO₄·2H₂O) and 25 g of sodium molybdate (Na₂MoO₄·2H₂O) in 700 mL of distilled water.

-

Add 50 mL of 85% phosphoric acid and 100 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 10 hours.

-

Add 150 g of lithium sulfate (Li₂SO₄), 50 mL of water, and a few drops of bromine.

-

Boil for 15 minutes to remove excess bromine, then cool and dilute to 1 L with distilled water.

-

-

Sodium Carbonate Solution (20% w/v):

-

Dissolve 200 g of anhydrous sodium carbonate in 800 mL of distilled water.

-

Gently heat to dissolve completely, then cool and dilute to 1 L with distilled water.

-

-

This compound Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh 10 mg of this compound standard and dissolve it in a small amount of 0.1 M NaOH.

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the expected linear range of the assay (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

-

Assay Protocol

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent (e.g., dilute NaOH) and dilute with distilled water to a concentration expected to be within the linear range of the standard curve.

-

-

Color Development:

-

Pipette 1.0 mL of each standard solution, sample solution, and a blank (1.0 mL of distilled water) into separate test tubes.

-

Add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) to each tube and mix well.

-

After 5-8 minutes, add 4.0 mL of the 20% sodium carbonate solution to each tube and mix thoroughly.

-

Incubate the tubes at room temperature in the dark for 60 minutes for the color to develop.

-

-

Spectrophotometric Measurement:

-

After incubation, measure the absorbance of each solution at 760 nm using the spectrophotometer.

-

Use the blank solution to zero the spectrophotometer.

-

Data Analysis

-

Standard Curve:

-

Plot a standard curve of absorbance versus the concentration of the this compound working standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Concentration Determination:

-

Use the equation of the standard curve to calculate the concentration of this compound in the sample solutions based on their absorbance values.

-

Remember to account for any dilution factors used during sample preparation.

-

Visualizations

Signaling Pathway: Chemical Principle of the Folin-Ciocalteu Reaction

Caption: Chemical principle of the Folin-Ciocalteu assay for this compound.

Experimental Workflow for Spectrophotometric Determination of this compound

Caption: Experimental workflow for this compound concentration determination.

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Modified Folin-Ciocalteu antioxidant capacity assay for measuring lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Purity Oxypurinol Crystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for obtaining high-purity oxypurinol through various crystallization techniques. The information is intended to assist researchers and professionals in the development of robust and efficient purification strategies for this active pharmaceutical ingredient (API).

Introduction

This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase and plays a crucial role in the management of hyperuricemia and gout.[1] The therapeutic efficacy and safety of this compound are directly dependent on its purity. Crystallization is a critical unit operation in the pharmaceutical industry for establishing the desired purity, particle size, and crystalline form of an API. This document outlines key crystallization methodologies adaptable for the purification of this compound to a high degree of purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective crystallization strategy.

-

Solubility: this compound is sparingly soluble in water and most organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions of alkali hydroxides, such as 1 M NaOH.[2] The solubility of allopurinol, a structurally similar compound, has been studied in various solvents and can provide initial guidance for solvent screening for this compound crystallization.

-

Polymorphism: While specific polymorphic forms of this compound are not extensively documented in the public domain, it is crucial for researchers to be aware of the potential for polymorphism. Different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles. Polymorphic screening and control are therefore essential during process development.